2,6-Decahydronaphthalenediol 2,6-Decahydronaphthalenediol
Brand Name: Vulcanchem
CAS No.: 102942-69-8
VCID: VC20740006
InChI: InChI=1S/C10H18O2/c11-9-3-1-7-5-10(12)4-2-8(7)6-9/h7-12H,1-6H2
SMILES: C1CC(CC2C1CC(CC2)O)O
Molecular Formula: C10H18O2
Molecular Weight: 170.25 g/mol

2,6-Decahydronaphthalenediol

CAS No.: 102942-69-8

Cat. No.: VC20740006

Molecular Formula: C10H18O2

Molecular Weight: 170.25 g/mol

* For research use only. Not for human or veterinary use.

2,6-Decahydronaphthalenediol - 102942-69-8

CAS No. 102942-69-8
Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
IUPAC Name 1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2,6-diol
Standard InChI InChI=1S/C10H18O2/c11-9-3-1-7-5-10(12)4-2-8(7)6-9/h7-12H,1-6H2
Standard InChI Key OIXGILBUABDWRY-UHFFFAOYSA-N
SMILES C1CC(CC2C1CC(CC2)O)O
Canonical SMILES C1CC(CC2C1CC(CC2)O)O

Chemical Structure and Nomenclature

2,6-Decahydronaphthalenediol consists of a decahydronaphthalene skeleton with two hydroxyl groups positioned at the 2 and 6 carbon atoms. The systematic name for this compound is 1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2,6-diol, though it is commonly referred to as 2,6-decahydronaphthalenediol or decalin-2,6-diol in scientific literature . The compound bears the CAS registry number 102942-69-8, which serves as its unique identifier in chemical databases and literature .

The structure of 2,6-decahydronaphthalenediol features a bicyclic system similar to its parent compound decahydronaphthalene, but with the addition of two hydroxyl groups that significantly alter its physical properties and chemical reactivity. The presence of these hydroxyl groups introduces potential for hydrogen bonding, which affects the compound's solubility profile and intermolecular interactions.

Physical Description

2,6-Decahydronaphthalenediol exists as a solid at room temperature, distinguishing it from its parent compound decahydronaphthalene which is a liquid. The structural modification caused by the addition of hydroxyl groups significantly increases intermolecular forces, particularly hydrogen bonding, which explains this physical state difference.

Physical and Chemical Properties

Understanding the physical and chemical properties of 2,6-decahydronaphthalenediol is essential for predicting its behavior in various chemical reactions and applications. Below is a compilation of its key properties based on available data.

Chemical Properties

The chemical behavior of 2,6-decahydronaphthalenediol is primarily determined by its hydroxyl functional groups. These groups make the compound:

  • Capable of hydrogen bonding, both as a donor and acceptor

  • Reactive toward oxidizing agents, which can convert the hydroxyl groups to ketones

  • Able to participate in esterification reactions with carboxylic acids or acid chlorides

  • Susceptible to dehydration reactions under acidic conditions

The compound's bicyclic structure provides conformational rigidity, which influences the stereochemical outcomes of reactions involving this molecule. The relative positioning of the hydroxyl groups (cis or trans configuration) can significantly affect reactivity patterns and physical properties.

Synthesis Methods

Several methods exist for synthesizing 2,6-decahydronaphthalenediol, with the most common approaches involving the reduction of aromatic precursors followed by hydroxylation or direct derivatization of decahydronaphthalene.

From Naphthalene Derivatives

The synthesis of 2,6-decahydronaphthalenediol typically begins with naphthalene derivatives, particularly 2,6-dihydroxynaphthalene. The process involves the hydrogenation of the aromatic rings while preserving the hydroxyl functionalities. This method employs catalytic hydrogenation under high pressure and temperature conditions using suitable catalysts such as palladium on carbon or Raney nickel.

A related approach, as seen in the synthesis of similar decalin derivatives, involves the perhydrogenation of dihydroxynaphthalenes. For instance, naphthalene-1,5-diol can be converted to decalindiol using Raney nickel W-7 catalyst under high pressure (110 bar) and temperature (100°C) conditions, yielding the saturated diol product in approximately 67% yield .

From Decahydronaphthalene

An alternative synthetic route involves the direct functionalization of decahydronaphthalene (decalin). This approach typically requires selective oxidation at the desired positions followed by reduction to obtain the diol. The challenge with this method lies in achieving regioselectivity to ensure hydroxylation occurs specifically at the 2 and 6 positions.

The oxidation step might employ reagents such as potassium permanganate under controlled conditions, or more selective oxidizing agents that can target specific positions on the decalin framework. Subsequent reduction of the oxidized intermediates using appropriate reducing agents would yield the desired diol product.

Synthetic Challenges

Synthesizing 2,6-decahydronaphthalenediol presents several challenges, including:

  • Controlling the stereochemistry of the hydroxyl groups

  • Achieving regioselectivity during direct functionalization

  • Preventing over-oxidation or undesired side reactions

  • Purifying the final product from reaction mixtures

Researchers often employ protected hydroxyl precursors and carefully controlled reaction conditions to overcome these challenges and improve yield and purity.

Chemical Reactions and Reactivity

The reactivity of 2,6-decahydronaphthalenediol is primarily determined by its hydroxyl groups, which can participate in various chemical transformations. Understanding these reactions is crucial for utilizing this compound in synthetic applications.

Oxidation Reactions

The hydroxyl groups in 2,6-decahydronaphthalenediol can undergo oxidation to form ketones or aldehydes, depending on the oxidizing agent and reaction conditions. Common oxidizing agents include:

  • Chromium-based reagents (e.g., chromium trioxide, pyridinium chlorochromate)

  • TPAP (tetra-n-propylammonium perruthenate) with NMO (N-methylmorpholine N-oxide)

  • IBX (o-iodylbenzoic acid)

  • Manganese dioxide

For example, the oxidation of related decalindiol compounds with TPAP has been reported to proceed efficiently, yielding the corresponding dione in approximately 88% yield . This suggests that similar conditions might be effective for the oxidation of 2,6-decahydronaphthalenediol.

Reduction Reactions

Although 2,6-decahydronaphthalenediol already contains reduced hydroxyl groups, further reduction is possible under certain conditions, potentially leading to the formation of decahydronaphthalene derivatives with fewer oxygen functionalities. Such reductions typically require strong reducing agents and harsh conditions.

Substitution and Derivatization

The hydroxyl groups in 2,6-decahydronaphthalenediol can be substituted with other functional groups through various reactions:

  • Esterification with carboxylic acids or acid chlorides

  • Etherification with alkyl halides under basic conditions

  • Conversion to leaving groups (e.g., tosylates, mesylates) for subsequent nucleophilic substitution

  • Silylation to form silyl ethers for protection in multi-step syntheses

These transformations allow for the preparation of diverse decahydronaphthalene derivatives with modified properties and reactivities.

Dehydration Reactions

Stereochemistry and Conformational Analysis

The stereochemistry of 2,6-decahydronaphthalenediol adds complexity to its structural analysis and reactivity patterns. The decahydronaphthalene scaffold can exist in two main conformations: cis-decalin and trans-decalin, referring to the orientation of the hydrogen atoms at the ring junction positions.

Stereoisomers

The positioning of the hydroxyl groups relative to each other and to the ring junction creates the potential for multiple stereoisomers of 2,6-decahydronaphthalenediol. The hydroxyl groups can be oriented in cis or trans relationships, and they can be positioned axially or equatorially with respect to the cyclohexane rings.

In related decalin derivatives, mixtures of stereoisomers are often obtained during synthesis. For instance, the reduction of 1,5-diketones to decalindiol produces a mixture of cis and trans isomers in a ratio of approximately 4:1 . Similar stereochemical outcomes might be expected in the synthesis of 2,6-decahydronaphthalenediol, requiring separation techniques if stereochemically pure products are desired.

Conformational Analysis

The conformation of 2,6-decahydronaphthalenediol influences its physical properties and reactivity. In the chair-chair conformation typical of decalin systems, the positioning of the hydroxyl groups (axial or equatorial) affects:

Analytical Characterization

Characterizing 2,6-decahydronaphthalenediol and confirming its structure requires various analytical techniques. These methods also help assess the purity and stereochemical composition of synthesized samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy provides valuable information about the hydrogen environments in 2,6-decahydronaphthalenediol. Key features in the spectrum include:

  • Signals for the hydroxyl protons, typically appearing as singlets or doublets that may be exchangeable with deuterium

  • Complex multiplets corresponding to the various methylene and methine protons of the decalin framework

  • Characteristic patterns for the protons adjacent to the hydroxyl groups

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the hydroxyl functional groups in 2,6-decahydronaphthalenediol. Characteristic absorption bands include:

  • Broad O-H stretching band around 3200-3400 cm-1

  • C-O stretching vibrations around 1050-1150 cm-1

  • C-H stretching bands for the saturated hydrocarbon framework around 2800-3000 cm-1

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of 2,6-decahydronaphthalenediol. The molecular ion peak would appear at m/z 170, corresponding to the molecular weight, with characteristic fragmentation patterns involving the loss of water (M-18) and other typical fragmentations of alcohols and cyclic structures.

Chromatographic Methods

Chromatographic techniques, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), are valuable for assessing the purity of 2,6-decahydronaphthalenediol and separating stereoisomers. These methods can be coupled with mass spectrometry (GC-MS or LC-MS) for enhanced structural characterization.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator